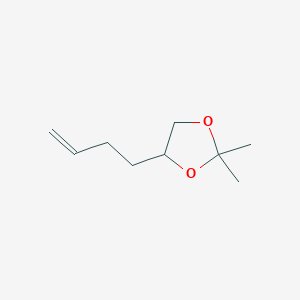
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized for the production of various chemical derivatives, including:
- Ketalization Reactions : Solketal is produced through the ketalization of glycerol, which is an important process for converting renewable resources into valuable chemicals. Research indicates that using activated carbon catalysts can lead to high conversion rates of glycerol into solketal, achieving yields of up to 97% .
- Synthesis of Bio-Based Solvents : A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, a bio-based solvent derived from glycerol. This solvent was evaluated for its potential as an environmentally friendly alternative to traditional solvents, emphasizing the importance of toxicity testing and functional proficiency in solvent development .
Fuel Additives
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane and its derivatives are being explored as additives for fuels:
- Enhancing Fuel Properties : The compound has been identified as an effective additive in gasoline and biodiesel formulations. It improves ignitability and reduces particulate emissions when blended with conventional fuels . The addition of solketal can enhance the overall performance of biofuels by improving combustion efficiency.
Catalytic Applications
The compound is also significant in catalysis:
- Catalyst Development : Various studies have demonstrated the use of different catalysts (e.g., mesoporous materials, zeolites) for the efficient conversion of glycerol to solketal. For instance, Nb–SBA-15 catalysts have been reported to achieve glycerol conversion rates exceeding 95% . These findings underscore the potential for optimizing catalytic processes using this compound.
Data Tables
Case Study 1: Glycerol Valorization
A research study optimized the production of solketal from glycerol using acid-functionalized activated carbon as a catalyst. The study employed response surface methodology (RSM) to fine-tune reaction conditions, achieving an impressive glycerol conversion rate of 80.3% under optimal conditions. The catalyst demonstrated reusability across multiple batch reactions without significant loss in activity .
Case Study 2: Development of Bio-Based Solvents
In addressing the environmental impact of traditional solvents, researchers proposed a systematic approach for developing new bio-based solvents derived from glycerol. The study utilized Hansen solubility parameters and Kamlet–Abboud–Taft parameters to assess the viability of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a green solvent alternative. Despite its bio-derived nature, challenges related to performance and toxicity were highlighted .
Propriétés
Numéro CAS |
136863-31-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
QJXFGAZSYFTBPD-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CCC=C)C |
SMILES canonique |
CC1(OCC(O1)CCC=C)C |
Synonymes |
1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















